![molecular formula C15H16O5 B2636699 [(4-丁基-2-氧代-2H-香豆素-7-基)氧基]乙酸 CAS No. 438027-96-4](/img/structure/B2636699.png)

[(4-丁基-2-氧代-2H-香豆素-7-基)氧基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

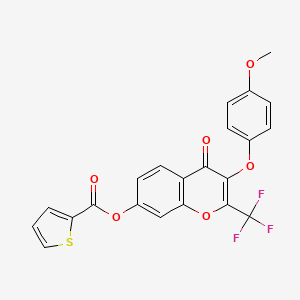

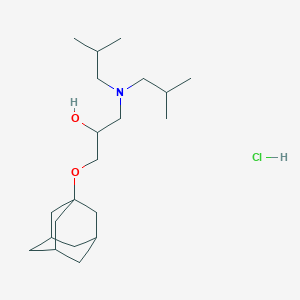

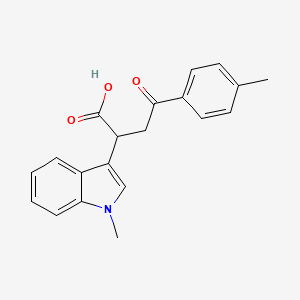

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a chemical compound with the molecular formula C15H16O5 . It has an average mass of 276.284 Da and a monoisotopic mass of 276.099762 Da . The compound is also known by its IUPAC name 2-((4-butyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid .

Molecular Structure Analysis

The molecular structure of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid consists of a chromen-7-yl group attached to an acetic acid moiety via an oxygen atom . The chromen-7-yl group contains a butyl substituent at the 4-position and a 2-oxo group .

Physical And Chemical Properties Analysis

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 477.2±45.0 °C at 760 mmHg . The compound has a flash point of 179.6±22.2 °C . It has a molar refractivity of 71.2±0.3 cm3 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

科学研究应用

-

Water Soluble Photoactive Cellulose Derivatives

- Scientific Field : Material Science

- Application Summary : This research involves the synthesis and characterization of water soluble photoactive cellulose derivatives . These derivatives are prepared by a mild esterification of the biopolymer with a similar compound, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .

- Methods of Application : The carboxylic acid of the compound is activated with N,N′-carbonyldiimidazole, followed by modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride .

- Results : The resulting water soluble polyelectrolytes are decorated with high amounts of photochemically active chromene moieties . The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .

-

Synthesis of 2-Oxo-2H-Chromen-7-yl 4-Chlorobenzoate

- Scientific Field : Organic Chemistry

- Application Summary : This research describes the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This compound is synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Methods of Application : The reaction is carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .

- Results : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

-

Synthesis of 4-Oxobutenoic Acids

- Scientific Field : Organic Chemistry

- Application Summary : 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation .

- Methods of Application : Currently, routes to their synthesis can be problematic and lack generality .

- Results : The research did not provide specific results or outcomes .

-

Antimicrobial Activity of Synthesized Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : This research involves the synthesis of new compounds and testing their antimicrobial activity .

- Methods of Application : The specific methods of synthesis and testing were not provided .

- Results : The synthesized compounds showed antimicrobial activity against K. pneumoniae, E. coli, and S. aureus .

-

Synthesis of 7-Acetoxy-4-methylcoumarin

- Scientific Field : Medicinal Chemistry

- Application Summary : 7-Acetoxy-4-methylcoumarin is an organic compound used in the production of antiallergic drugs .

- Methods of Application : The specific methods of synthesis were not provided .

- Results : The synthesized compound is used in the production of antiallergic drugs .

-

Synthesis of 2-Oxo-2H-Chromen-7-yl 4-Chlorobenzoate

- Scientific Field : Organic Chemistry

- Application Summary : This research describes the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This compound is synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Methods of Application : The reaction is carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .

- Results : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

属性

IUPAC Name |

2-(4-butyl-2-oxochromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-2-3-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(16)17/h5-8H,2-4,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZMMXHFTDPQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2636622.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)

![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)